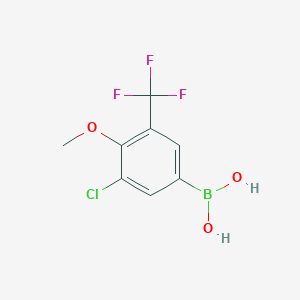
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H7BClF3O3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, methoxy, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility .
作用机制
Target of Action
The primary target of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura cross-coupling reaction . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
These properties can impact the bioavailability of the compound, making it a suitable reagent for Suzuki-Miyaura cross-coupling reactions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to various functional groups and its operation under mild conditions . The stability of the compound can be affected by exposure to air and moisture . Therefore, it is typically stored in a well-ventilated place .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-methoxy-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions: 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, styrene derivatives.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
科学研究应用
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
相似化合物的比较
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Comparison: 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of its substituents, which provide a distinct electronic and steric profile. This uniqueness allows for specific reactivity patterns and selectivity in cross-coupling reactions compared to other boronic acids .
属性
IUPAC Name |
[3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUYXQMVHKXXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














